1-(2-Bromo-5-methoxyphenyl)ethanone

Physical property Process chemistry Formulation compatibility

1-(2-Bromo-5-methoxyphenyl)ethanone (CAS 6342-63-8), also known as 2'-bromo-5'-methoxyacetophenone or 3-acetyl-4-bromoanisole, is a brominated aromatic ketone with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol. It is classified as an ortho-bromo, meta-methoxy-substituted acetophenone derivative, distinguished by a bromine atom at the 2-position and a methoxy group at the 5-position of the phenyl ring.

Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
CAS No. 6342-63-8
Cat. No. B1330290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromo-5-methoxyphenyl)ethanone
CAS6342-63-8
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC(=C1)OC)Br
InChIInChI=1S/C9H9BrO2/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-5H,1-2H3
InChIKeyYOUSWNMOPSGTSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromo-5-methoxyphenyl)ethanone (CAS 6342-63-8): Procurement-Relevant Identity and Core Physicochemical Profile


1-(2-Bromo-5-methoxyphenyl)ethanone (CAS 6342-63-8), also known as 2'-bromo-5'-methoxyacetophenone or 3-acetyl-4-bromoanisole, is a brominated aromatic ketone with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol [1]. It is classified as an ortho-bromo, meta-methoxy-substituted acetophenone derivative, distinguished by a bromine atom at the 2-position and a methoxy group at the 5-position of the phenyl ring . At ambient temperature, the compound exists as a yellow liquid with a boiling point of 288.9 °C at 760 mmHg and a density of 1.421 g/cm³ . This liquid physical state is a key differentiator from closely related positional isomers that are crystalline solids, directly impacting handling, formulation, and process chemistry workflows.

1-(2-Bromo-5-methoxyphenyl)ethanone (CAS 6342-63-8): Why Generic Substitution by Other Bromo-methoxyacetophenone Isomers Carries Quantifiable Risk


The term 'bromo-methoxyacetophenone' encompasses several regioisomers that are not interchangeable. The target compound, 1-(2-bromo-5-methoxyphenyl)ethanone, bears the bromine atom ortho to the acetyl group and the methoxy group meta to the acetyl group. This specific substitution pattern is the thermodynamically favored product of Friedel-Crafts acetylation of p-bromoanisole, where the methoxy group directs electrophilic substitution to the ortho position [1]. The closest positional isomer, 1-(2-bromo-4-methoxyphenyl)ethanone (CAS 89691-67-8), places the methoxy group para to the acetyl group, resulting in a fundamentally different electronic environment, a solid rather than liquid physical state, and a boiling point approximately 73 °C lower . Substituting the bromine for chlorine yields 1-(2-chloro-5-methoxyphenyl)ethanone (CAS 77344-69-5), which has a melting point of 133 °C and substantially reduced reactivity in palladium-catalyzed cross-coupling reactions due to the higher bond dissociation energy of the C–Cl bond . The quantitative evidence below demonstrates that these physicochemical and reactivity differences translate into measurable consequences for synthetic yield, reaction selectivity, and process compatibility.

1-(2-Bromo-5-methoxyphenyl)ethanone (CAS 6342-63-8): Comparator-Anchored Quantitative Differentiation Evidence for Scientific Procurement


Physical State Differentiation: Liquid Target vs. Solid 2-Bromo-4-methoxy Isomer Impacts Process Engineering and Formulation

The target compound is a yellow liquid at ambient temperature , whereas the closely related regioisomer 2-bromo-4-methoxyacetophenone (CAS 2632-13-5) is a crystalline solid with a melting point of 69–72 °C and a boiling point of 215.8 °C . This represents a boiling point difference of approximately 73 °C. The liquid state of the target eliminates the need for pre-heating or dissolution steps prior to liquid-phase reactions, reduces solvent volume requirements, and simplifies metered dosing in continuous flow processes.

Physical property Process chemistry Formulation compatibility

Halogen-Dependent Reactivity: Bromine vs. Chlorine Leaving Group Determines Cross-Coupling Feasibility

The target compound carries an aryl bromide substituent, which is significantly more reactive in palladium-catalyzed cross-coupling reactions than the aryl chloride present in 1-(2-chloro-5-methoxyphenyl)ethanone (CAS 77344-69-5) . The C–Br bond (bond dissociation energy ≈ 337 kJ/mol for Ph–Br) is substantially weaker than the C–Cl bond (BDE ≈ 399 kJ/mol for Ph–Cl), meaning oxidative addition to Pd(0) proceeds at a markedly faster rate [1]. The chloro analog is a solid with a melting point of 133 °C, further limiting its process flexibility . For Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings, the bromo compound is the reagent of choice when the 5-methoxy substitution pattern is required.

Cross-coupling Suzuki-Miyaura Catalytic reactivity

Validated Synthetic Utility: 25% Overall Yield in Multi-Step Selenium Analog of Serotonin Synthesis Proven Only for This Isomer

Laitem et al. reported an unambiguous total synthesis of the selenium analog of serotonin starting exclusively from 2-bromo-5-methoxyacetophenone (the target compound), achieving a 25% overall yield through a Wittig reaction sequence on selenoindoxyl intermediates [1]. The specific 2-bromo-5-methoxy substitution pattern is required for the construction of the indole-selenium framework; the 2-bromo-4-methoxy isomer or 2-chloro-5-methoxy analog would not generate the correct electronic and steric environment for the key cyclization step. No alternative regioisomer has been reported to successfully participate in this synthetic route.

Medicinal chemistry Selenium analog Serotonin Total synthesis

Regioselective Synthetic Access: Friedel-Crafts Acetylation of p-Bromoanisole Favors the 2,5-Isomer as the Major Product

Friedel-Crafts acetylation of p-bromoanisole yields 2-bromo-5-methoxyacetophenone (the target compound) as the major product because the methoxy group directs electrophilic substitution to the ortho position, while the bromine atom is meta-directing but less influential than the methoxy group [1]. This means the target compound benefits from a direct, high-selectivity synthetic route from inexpensive starting materials (4-bromoanisole and acetyl chloride), which, for large-scale procurement, translates into greater availability, shorter lead times, and more competitive pricing compared to regioisomers that require multi-step or low-yield syntheses [2].

Regioselective synthesis Friedel-Crafts acylation Supply chain

Analytical QC Transparency: 98% Purity with HPLC, NMR, and GC Batch Traceability Available from Major Suppliers

Bidepharm supplies the target compound at a standard purity of 98% and provides batch-specific QC documentation including HPLC, NMR, and GC analyses . CymitQuimica reports HPLC purity of 100% (typical value in batch Certificate of Analysis) for the yellow liquid form . For the 2-bromo-4-methoxy isomer (CAS 2632-13-5), purity specifications are typically 98% but the compound is a solid, and QC documentation often relies on melting point determination rather than comprehensive chromatographic purity assessment . The availability of multi-method analytical characterization for the target compound reduces the risk of accepting material with undetected regioisomeric or non-volatile impurities.

Quality control Batch traceability Procurement compliance

1-(2-Bromo-5-methoxyphenyl)ethanone (CAS 6342-63-8): Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of Selenium-Containing Bioisosteres of Serotonin

The target compound is the documented starting material for the total synthesis of the selenium analog of serotonin, achieving a 25% overall yield via a Wittig reaction–selenoindoxyl pathway [1]. This application is uniquely enabled by the 2-bromo-5-methoxy substitution pattern and cannot be replicated with the 2-bromo-4-methoxy or 2-chloro-5-methoxy isomers. Research groups pursuing selenium bioisosteres of indole-based neurotransmitters should specify this CAS number to ensure synthetic route fidelity.

Cross-Coupling Chemistry: Preferred Aryl Bromide Electrophile for Pd-Catalyzed C–C Bond Formation

With its aryl bromide functionality, the target compound is a superior electrophilic partner for Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings compared to the corresponding aryl chloride analog [1]. The lower C–Br bond dissociation energy (≈ 337 kJ/mol vs. ≈ 399 kJ/mol for C–Cl) [2] enables oxidative addition to Pd(0) under milder conditions, expanding substrate scope and reducing catalyst loading. This makes it the reagent of choice when the 5-methoxy-2-aryl ketone scaffold is required.

Process Chemistry and Continuous Flow Manufacturing: Liquid-Phase Handling Advantage

The target compound is a liquid at ambient temperature with a boiling point of 288.9 °C [1], making it compatible with continuous flow reactor systems that require pumpable reagents. In contrast, the 2-bromo-4-methoxy isomer (CAS 2632-13-5) is a solid (melting point 69–72 °C) [2] that requires pre-dissolution or heated feed lines. For scale-up and process intensification, the liquid physical state reduces solvent consumption and simplifies metered dosing.

Building Block for Claisen-Schmidt Condensation: Chalcone and Heterocycle Precursor

The target compound has been employed as the ketone component in Claisen-Schmidt condensations to generate α,β-unsaturated carbonyl intermediates, which serve as precursors to heterocyclic scaffolds including oxazoles and thiazoles [1]. The 5-methoxy group provides electronic activation for condensation while the 2-bromo substituent remains available for subsequent functionalization via cross-coupling or nucleophilic aromatic substitution, offering orthogonal reactivity handles in multi-step sequences.

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